(R)-8-Chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine
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Overview
Description
®-8-Chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes a pyridine and an oxazepine ring, with a chlorine atom and an ethyl group as substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-Chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the formation of the oxazepine ring through cyclization reactions. The introduction of the chlorine atom and the ethyl group can be achieved through halogenation and alkylation reactions, respectively. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of ®-8-Chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
®-8-Chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
®-8-Chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic properties, including its activity against certain diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-8-Chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- ®-8-Chloro-2-methyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine
- ®-8-Bromo-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine
- ®-8-Chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]thiazepine
Uniqueness
®-8-Chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine stands out due to its specific substitution pattern and the presence of both a chlorine atom and an ethyl group
Properties
Molecular Formula |
C10H13ClN2O |
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Molecular Weight |
212.67 g/mol |
IUPAC Name |
(2R)-8-chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine |
InChI |
InChI=1S/C10H13ClN2O/c1-2-8-6-12-4-7-5-13-10(11)3-9(7)14-8/h3,5,8,12H,2,4,6H2,1H3/t8-/m1/s1 |
InChI Key |
KJZCQMKMTOVXBS-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@@H]1CNCC2=CN=C(C=C2O1)Cl |
Canonical SMILES |
CCC1CNCC2=CN=C(C=C2O1)Cl |
Origin of Product |
United States |
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